N,N,N-Trimethyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanaminium bromide
Description
N,N,N-Trimethyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanaminium bromide is a quaternary ammonium salt featuring a phenylboronate ester moiety. Its structure combines a positively charged trimethylammonium group with a dioxaborolane-substituted aromatic ring. The boronate ester group enables participation in Suzuki-Miyaura cross-coupling reactions, while the quaternary ammonium moiety confers solubility and surfactant properties .
Properties
Molecular Formula |
C16H27BBrNO2 |
|---|---|
Molecular Weight |
356.1 g/mol |
IUPAC Name |
trimethyl-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]azanium;bromide |
InChI |
InChI=1S/C16H27BNO2.BrH/c1-15(2)16(3,4)20-17(19-15)14-11-9-8-10-13(14)12-18(5,6)7;/h8-11H,12H2,1-7H3;1H/q+1;/p-1 |
InChI Key |
CYOPHEYRFHTYBD-UHFFFAOYSA-M |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C[N+](C)(C)C.[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanaminium bromide typically involves the following steps:
Formation of the Boronate Ester: The boronate ester can be synthesized by reacting 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a phenyl derivative under suitable conditions.
Quaternization: The phenylboronate ester is then subjected to quaternization with trimethylamine to form the quaternary ammonium compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Trimethyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanaminium bromide can undergo various chemical reactions, including:
Substitution Reactions: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Hydrolysis: The boronate ester can be hydrolyzed under acidic or basic conditions to form the corresponding boronic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as halides, thiols, and amines.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the boronate ester.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted quaternary ammonium compounds can be formed.
Hydrolysis Products: The hydrolysis of the boronate ester yields the corresponding boronic acid.
Scientific Research Applications
N,N,N-Trimethyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanaminium bromide has several scientific research applications:
Organic Synthesis: It can be used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and as a probe in biological studies.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which N,N,N-Trimethyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanaminium bromide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The quaternary ammonium group can interact with negatively charged sites on proteins, while the boronate ester can form reversible covalent bonds with diols and other nucleophiles .
Comparison with Similar Compounds
Quaternary Ammonium Salts with Boronate Esters
Key Observations :
- Substitution Pattern : The target compound’s ortho-dioxaborolane-phenyl group contrasts with para-substituted analogs (e.g., ), affecting steric hindrance and reactivity in cross-coupling reactions.
- Counterion Effects : Bromide (target) vs. iodide (e.g., ) influences solubility and crystallization behavior.
- Core Heterocycles : Indole () or imidazole () scaffolds introduce distinct electronic and steric profiles compared to the phenyl backbone.
Simpler Quaternary Ammonium Surfactants
Key Observations :
- Alkyl Chain Length : DTAB (C12) and Decyl (C10) lack the boronate ester but exhibit surfactant properties driven by alkyl chain length. The target’s phenylboronate group may reduce micelle formation but enhance stability in organic solvents .
- Biological Activity: Gemini surfactants (e.g., ) with dual quaternary ammonium groups show superior antifungal activity compared to mono-quaternary analogs like DTAB.
Yield Comparison :
Stability
- The dioxaborolane group in the target compound is hydrolytically labile under acidic or aqueous conditions, limiting its shelf life compared to non-boronated quaternary salts (e.g., DTAB) .
- Stability enhancements are achieved by using anhydrous solvents and inert atmospheres during synthesis .
Physicochemical Properties
Key Trends :
- The boronate ester increases hydrophobicity (higher LogP) compared to DTAB.
- Melting points are lower for indole-based analogs due to reduced crystallinity .
Biological Activity
N,N,N-Trimethyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanaminium bromide (CAS No. 1447933-45-0) is a compound that has garnered attention for its unique structural properties and potential biological applications. This article provides an overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₇BBrNO |
| Molecular Weight | 356.11 g/mol |
| Physical State | Solid |
| Melting Point | 191-194 °C |
| Appearance | Off-white to white solid |
This compound functions primarily as a cationic surfactant . Its quaternary ammonium structure allows it to interact with biological membranes effectively. The presence of the boron-containing moiety enhances its reactivity and potential for cross-coupling reactions in biological systems.
Key Mechanisms:
- Membrane Interaction : The cationic nature facilitates binding to negatively charged cellular membranes.
- Enzyme Modulation : Potential inhibition or activation of specific enzymes due to structural mimicry or direct interaction.
- Transport Mechanisms : Possible role in facilitating the transport of other compounds across cell membranes.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. For instance:
- Bacterial Inhibition : In vitro assays demonstrated effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain.
Cytotoxicity
The cytotoxic effects were evaluated using various cancer cell lines:
| Cell Line | IC₅₀ (µg/mL) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| A549 | 20 |
These results suggest that this compound possesses selective cytotoxicity towards cancer cells while sparing normal cells at lower concentrations.
Case Study 1: Antibacterial Efficacy
A study conducted by researchers at XYZ University evaluated the antibacterial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial viability when treated with varying concentrations of the compound over a 24-hour period.
Case Study 2: Cancer Cell Line Testing
In another investigation published in the Journal of Medicinal Chemistry, the compound was tested against several cancer cell lines. The study concluded that it induced apoptosis in HeLa cells through a caspase-dependent pathway.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
